2-Fluoro-6,7-dihydroquinolin-8(5H)-one
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Overview
Description
2-Fluoro-6,7-dihydroquinolin-8(5H)-one is a fluorinated quinolone derivative
Preparation Methods
Synthetic Routes and Reaction Conditions:
Route 1
Step 1: : Synthesis of 2-fluoroaniline
Reagents: Aniline, fluorinating agent (e.g., Selectfluor)
Conditions: Room temperature, inert atmosphere
Step 2: : Formation of 2-fluoroacetanilide
Reagents: 2-fluoroaniline, acetic anhydride
Conditions: Mild heating
Step 3: : Cyclization to 2-Fluoro-6,7-dihydroquinolin-8(5H)-one
Reagents: Polyphosphoric acid (PPA)
Conditions: Elevated temperature
Route 2
Step 1: : Synthesis of 2-fluorobenzaldehyde
Reagents: Fluorobenzene, formylation reagent (e.g., dichloromethyl methyl ether)
Conditions: Lewis acid catalyst
Step 2: : Synthesis of this compound
Reagents: 2-fluorobenzaldehyde, amine, oxidizing agent (e.g., KMnO4)
Conditions: Reflux
Industrial Production Methods:
Industrial synthesis often involves scalable methods with optimized reaction conditions. High-pressure reactors and continuous flow systems can improve yields and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : Reacts with oxidizing agents like potassium permanganate to form quinolone derivatives.
Reduction: : Reduction with lithium aluminum hydride yields dihydroquinolines.
Substitution: : Nucleophilic substitution reactions with various nucleophiles lead to diversified quinolone derivatives.
Common Reagents and Conditions:
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide
Reducing Agents: : Lithium aluminum hydride, sodium borohydride
Nucleophiles: : Amines, alkoxides, thiols
Major Products Formed:
Quinoline N-oxides from oxidation
Dihydroquinolines from reduction
Substituted quinolones from nucleophilic substitution
Scientific Research Applications
Chemistry:
Synthesis of novel heterocyclic compounds
Building blocks for complex organic molecules
Biology:
Fluorescent probes for biological imaging
Potential precursor for drug molecules with anti-inflammatory and antibacterial properties
Medicine:
Investigated for anticancer activity
Precursor for designing enzyme inhibitors
Industry:
Intermediate for agrochemical production
Component in dye synthesis
Mechanism of Action
2-Fluoro-6,7-dihydroquinolin-8(5H)-one exerts its effects by interacting with molecular targets such as enzymes and receptors. Its mechanism often involves the formation of covalent bonds with active site residues or interaction with nucleic acids, altering biological pathways.
Molecular Targets and Pathways:
Targets: : Enzymes like topoisomerases, kinases
Pathways: : Apoptotic pathways, DNA replication processes
Comparison with Similar Compounds
2-Fluoroquinoline
6,7-Dihydroquinolin-8(5H)-one
2-Fluoro-3,4-dihydroquinolin-8(1H)-one
2-Fluoro-6,7-dihydroquinolin-8(5H)-one's unique fluorine modification sets it apart in both reactivity and application, making it a compound of interest for ongoing research and industrial development.
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Properties
IUPAC Name |
2-fluoro-6,7-dihydro-5H-quinolin-8-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-8-5-4-6-2-1-3-7(12)9(6)11-8/h4-5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJYZVNVOFVDBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)N=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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